molecular formula C28H25N3OS B2935473 2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-19-3

2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2935473
CAS No.: 2034489-19-3
M. Wt: 451.59
InChI Key: SLBGQXFOWUHESD-UHFFFAOYSA-N
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Description

2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo-pyrimidinone derivative characterized by a fused heterocyclic core with substituents at positions 2 (4-isopropylbenzylthio), 3 (phenyl), and 7 (phenyl). Pyrrolo-pyrimidinones are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

3,7-diphenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3OS/c1-19(2)21-15-13-20(14-16-21)18-33-28-30-25-24(22-9-5-3-6-10-22)17-29-26(25)27(32)31(28)23-11-7-4-8-12-23/h3-17,19,29H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBGQXFOWUHESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that may influence its biological properties. The presence of the isopropylbenzylthio group is particularly noteworthy for its potential interactions with biological targets.

Antiviral Activity

Research indicates that compounds similar to 2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibit antiviral properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown efficacy against HIV integrase, suggesting that this compound may also possess similar antiviral activity due to structural similarities .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives. The mechanism often involves the inhibition of specific kinases and cell cycle regulators. For example, compounds targeting cyclin-dependent kinases (CDKs) have been associated with reduced proliferation in cancer cell lines . Given the structural characteristics of this compound, it may also interact with CDKs and influence cancer cell growth.

Insecticidal Activity

The compound's thioether functionality suggests potential applications in pest control. Similar compounds have been documented for their insecticidal properties, demonstrating efficacy against various pests . This opens avenues for further exploration in agricultural applications.

The biological activity of 2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Cell Cycle Regulation : By targeting cyclins and CDKs, it could disrupt normal cell cycle progression.
  • Pest Interaction : Its structural components may interfere with the physiological processes of insects.

Case Studies

  • Antiviral Screening : In a study evaluating various pyrimidine derivatives for HIV integrase inhibition, compounds structurally related to this compound demonstrated significant inhibitory effects .
  • Cancer Cell Line Testing : A series of experiments conducted on breast cancer cell lines revealed that certain pyrimidine derivatives effectively reduced cell viability by inducing apoptosis through CDK inhibition .
  • Insecticidal Efficacy : Research on thioether-containing compounds showed promising results in controlling pest populations, indicating potential use in agricultural formulations .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AntiviralHIV integrase inhibition
AnticancerCDK inhibition
InsecticidalPhysiological disruption

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with related derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key References
2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 4-isopropylbenzylthio (2), phenyl (3,7) C₃₂H₂₉N₃OS* ~503.6* N/A N/A Estimated
2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2-methylbenzylthio (2), phenyl (3,7) C₂₆H₂₁N₃OS 423.5 N/A N/A
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) 3-methoxyphenyl (2,6) C₂₀H₁₄N₂O₃S 362.4 241–243 61
2-(4-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (13) 4-methoxybenzyl (2), 3-methoxyphenyl (6) C₂₃H₁₉N₂O₃S 415.5 258–261 49
2-((3-Fluorobenzyl)thio)-6-(oxetan-3-yl)pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g) 3-fluorobenzylthio (2), oxetan-3-yl (6) C₁₈H₁₆FN₃O₂S 369.4 N/A 21.6
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromenopyridinone-thienopyrimidine hybrid C₂₈H₁₆N₄O₂S 472.5 N/A 75

*Estimated based on structural similarity to .

Key Observations :

  • Heterocyclic Core: Pyrrolo-pyrimidinones (target compound) vs. thieno-pyrimidinones () exhibit distinct electronic properties due to nitrogen vs. sulfur in the fused ring, affecting solubility and π-π stacking interactions .

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